Cas no 2137531-14-5 (8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide)

8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide is a spirocyclic sulfonamide derivative characterized by its unique structural framework, combining a thiazine dioxide moiety with a spiro[4.5]decane system. This compound exhibits notable stability and reactivity due to its rigid spirocyclic core and the electron-withdrawing sulfone group. Its structural features make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules or heterocyclic compounds. The presence of the 1-methyl group enhances its solubility and modifies steric interactions, facilitating further functionalization. Its well-defined chemical properties and synthetic versatility underscore its utility in medicinal chemistry and materials science research.
8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide structure
2137531-14-5 structure
Product name:8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide
CAS No:2137531-14-5
MF:C9H15NO3S
Molecular Weight:217.285301446915
CID:5298079

8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide 化学的及び物理的性質

名前と識別子

    • 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide
    • インチ: 1S/C9H15NO3S/c1-10-5-2-8(11)9(10)3-6-14(12,13)7-4-9/h2-7H2,1H3
    • InChIKey: YOMWZVQDKXDALM-UHFFFAOYSA-N
    • SMILES: N1(C)C2(CCS(=O)(=O)CC2)C(=O)CC1

8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-785430-1.0g
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione
2137531-14-5 95.0%
1.0g
$1200.0 2025-03-21
Enamine
EN300-785430-0.5g
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione
2137531-14-5 95.0%
0.5g
$1152.0 2025-03-21
Enamine
EN300-785430-5.0g
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione
2137531-14-5 95.0%
5.0g
$3479.0 2025-03-21
Enamine
EN300-785430-0.25g
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione
2137531-14-5 95.0%
0.25g
$1104.0 2025-03-21
Enamine
EN300-785430-0.05g
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione
2137531-14-5 95.0%
0.05g
$1008.0 2025-03-21
Enamine
EN300-785430-0.1g
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione
2137531-14-5 95.0%
0.1g
$1056.0 2025-03-21
Enamine
EN300-785430-2.5g
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione
2137531-14-5 95.0%
2.5g
$2351.0 2025-03-21
Enamine
EN300-785430-10.0g
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione
2137531-14-5 95.0%
10.0g
$5159.0 2025-03-21

8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide 関連文献

8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxideに関する追加情報

Introduction to 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide (CAS No. 2137531-14-5)

8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide, identified by the CAS number 2137531-14-5, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its intriguing spirocyclic framework and potential biological activities. This compound belongs to the class of spirocyclic heterocycles, which are known for their diverse pharmacological properties and have been extensively studied for their applications in drug discovery and development.

The molecular structure of 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide features a spirocyclic core composed of a thiourea moiety linked to a cyclopentane ring, which is further connected to a cyclohexane ring via an azetidinone bridge. The presence of the thia and azetidinone functional groups introduces a rich array of possible interactions with biological targets, making this compound a promising candidate for further investigation.

Recent advancements in the field of medicinal chemistry have highlighted the importance of spirocyclic compounds in the development of novel therapeutic agents. Spirocyclic structures often exhibit enhanced binding affinity and selectivity due to their rigid and conformationally restricted nature, which can be advantageous in drug design. The spiro[4.5]decane core of 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide is particularly noteworthy, as it provides a stable scaffold for derivatization and functionalization.

In addition to its structural complexity, 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide has shown potential in various biological assays. Preliminary studies have indicated that this compound may possess inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The thiourea moiety is known to interact with biological targets through hydrogen bonding and dipole-dipole interactions, which could contribute to its pharmacological effects.

The synthesis of 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide involves a series of well-defined chemical transformations that highlight the versatility of modern synthetic methodologies. The introduction of the thia and azetidinone groups into the spirocyclic framework requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic systems and asymmetric synthesis have enabled the efficient preparation of such complex molecules, opening new avenues for structural optimization.

One of the most exciting aspects of studying compounds like 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide is the potential for discovering novel mechanisms of action. The unique structural features of this compound suggest that it may interact with biological targets in ways not observed with conventional drug molecules. This has implications for developing treatments against diseases that are resistant to existing therapies.

The chemical properties of 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide, including its solubility, stability, and metabolic fate, are critical factors that must be carefully evaluated during drug development. Computational modeling and experimental techniques are employed to predict how this compound will behave in biological systems. Understanding these properties can help guide the design of derivatives with improved pharmacokinetic profiles.

Recent research has also explored the use of spirocyclic heterocycles as scaffolds for drug discovery beyond traditional small molecule approaches. These compounds have been incorporated into peptidomimetics and other biologically active molecules, demonstrating their potential as building blocks for innovative therapeutics. The versatility of spiro[4.5]decane derivatives makes them particularly valuable in this context.

The future direction of research on 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide will likely focus on expanding its chemical space through structural modifications and exploring new biological targets. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking the full therapeutic potential of this compound and related derivatives.

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